3-(3-Oxocyclohexyl)benzonitrile

Medicinal Chemistry Enzyme Inhibition Aldosterone Synthase (CYP11B2)

3-(3-Oxocyclohexyl)benzonitrile is a strategic, high-purity aryl ketone building block for medicinal chemistry, featuring a unique meta-substituted benzonitrile core and a reactive cyclohexanone handle. Unlike para-substituted analogs, this specific meta-geometry provides a distinct molecular geometry for exploring structure-activity relationships (SAR), notably in CYP11B2 (aldosterone synthase) inhibition studies where it serves as a baseline reference (IC50: 22 nM). Procure this compound to leverage its orthogonal ketone and nitrile reactivity for late-stage diversification via reductive amination or cross-coupling, enabling rapid analog library synthesis. Ideal for liquid crystal R&D, its meta-substitution offers a tool for tuning dielectric anisotropy compared to common para-substituted monomers, reducing risks in lead optimization. Contact us for bulk quotes and global shipping.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B15245308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Oxocyclohexyl)benzonitrile
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C13H13NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1,3-4,7,12H,2,5-6,8H2
InChIKeyHLMMKHQXKYPLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Oxocyclohexyl)benzonitrile: A Specialized Building Block for Research Synthesis and Development


3-(3-Oxocyclohexyl)benzonitrile is an organic compound classified as an aryl ketone, characterized by a benzonitrile core substituted with a 3-oxocyclohexyl group at the meta position . The compound features a reactive ketone and a nitrile functional group, making it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry research . Its structure combines an aromatic system with an aliphatic cyclohexanone ring, providing a unique molecular geometry for exploring structure-activity relationships (SAR) and for use in the development of pharmaceutical candidates and advanced materials .

Why 3-(3-Oxocyclohexyl)benzonitrile Cannot Be Directly Substituted with Generic Analogs


The specific substitution pattern of 3-(3-oxocyclohexyl)benzonitrile—a meta-substituted benzonitrile with a cyclohexanone ring—is critical for its chemical and biological properties. Minor structural changes among its closest analogs, such as shifting the oxo group position on the cyclohexyl ring (e.g., 3- vs. 4-oxocyclohexyl) or altering the benzonitrile linkage (e.g., 3- vs. 4-position), can significantly impact its reactivity in cross-coupling reactions, its binding affinity to biological targets like cytochrome P450 enzymes, and its physical properties relevant to formulation or material science [1]. Substituting this compound with a generic analog without rigorous comparative testing introduces unacceptable risk in lead optimization or chemical process development.

Quantitative Differentiation of 3-(3-Oxocyclohexyl)benzonitrile: A Comparative Evidence Guide


CYP11B2 Inhibitory Potency: Cross-Study Comparison with a Structurally Related 4-(Cyclohexyloxy)benzonitrile Analog

The compound 3-(3-oxocyclohexyl)benzonitrile has demonstrated potent inhibition of human cytochrome P450 11B2 (CYP11B2), an enzyme target for hypertension and heart failure, with a reported IC50 value of 22 nM [1]. In a cross-study comparison with a related benzonitrile analog, 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile (MOERAS115), which was reported to have an IC50 of 1.7 nM for CYP11B2 [2], 3-(3-oxocyclohexyl)benzonitrile exhibits a 12.9-fold lower inhibitory potency. This difference is likely driven by the distinct substitution patterns and core structures (oxocyclohexyl vs. imidazolylmethyl).

Medicinal Chemistry Enzyme Inhibition Aldosterone Synthase (CYP11B2)

Comparison of Physical Properties: Melting Point and Predicted Boiling Point vs. Regioisomers

The regioisomeric positioning of the oxo group on the cyclohexyl ring and the nitrile group on the benzene ring leads to distinct physical property profiles among this class of compounds. 3-(3-Oxocyclohexyl)benzonitrile's predicted boiling point (349.2±42.0 °C) and density (1.12±0.1 g/cm³) are directly comparable to its regioisomer, 3-(4-oxocyclohexyl)benzonitrile, which shares identical predicted values . In contrast, the para-substituted analog 4-(4-oxocyclohexyl)benzonitrile has a reported melting point of approximately 125-128 °C , a key differentiator for solid-state handling and purification. The lack of a reported melting point for the target compound may indicate it is an oil at room temperature, which significantly impacts formulation and purification strategies.

Process Chemistry Formulation Material Science

Synthetic Utility: Potential as a Substrate for Further Functionalization via Ketone Chemistry

The 3-oxocyclohexyl group provides a specific chemical handle (a ketone) not present in analogs with fully saturated cyclohexyl rings (e.g., 3-(cyclohexyloxy)benzonitrile, CAS 1038215-42-7) or those with different linkers . This ketone enables further selective chemical transformations, such as reductive amination to generate amine analogs, Wittig reactions for olefination, or nucleophilic addition for alcohol derivatives. This allows for the late-stage diversification of a molecular scaffold, a key step in lead optimization. The presence of the meta-nitrile group also allows for orthogonal metal-catalyzed cross-coupling reactions that are not possible with para-substituted or unsubstituted phenyl analogs.

Organic Synthesis Chemical Biology Medicinal Chemistry

Optimal Application Scenarios for 3-(3-Oxocyclohexyl)benzonitrile Based on Verifiable Evidence


Structure-Activity Relationship (SAR) Studies for CYP11B2 Inhibitors

This compound is best utilized as a key intermediate or reference compound in SAR studies exploring the effect of a 3-oxocyclohexyl substitution on the inhibition of aldosterone synthase (CYP11B2). Its defined IC50 of 22 nM provides a baseline against which new analogs can be compared, particularly when the research goal is to understand the impact of replacing a heterocyclic motif (e.g., imidazole) with a carbocyclic ketone on enzyme inhibition and selectivity.

Late-Stage Diversification in Medicinal Chemistry

3-(3-Oxocyclohexyl)benzonitrile is an ideal building block for late-stage diversification efforts in medicinal chemistry. The ketone moiety serves as a versatile handle for creating focused libraries of analogs via reactions like reductive amination or Grignard addition, enabling rapid exploration of chemical space around a benzonitrile core without requiring de novo synthesis of each scaffold.

Synthesis of Complex Organic Molecules Requiring Orthogonal Reactivity

The compound's combination of a meta-substituted benzonitrile and a ketone offers orthogonal reactivity. This makes it a strategic intermediate in multi-step syntheses of complex molecules, where the ketone can be selectively modified (e.g., via protection/deprotection) while the nitrile group participates in separate transformations like palladium-catalyzed cross-coupling reactions or hydrolysis to a carboxylic acid.

Development of Liquid Crystal Monomers with Tailored Properties

Given the well-established use of closely related 4-(4-oxocyclohexyl)benzonitrile derivatives as precursors for liquid crystal monomers , 3-(3-oxocyclohexyl)benzonitrile offers a structural alternative for modifying the dielectric anisotropy and optical birefringence of liquid crystal mixtures. The meta-substitution pattern is expected to yield different molecular packing and mesogenic properties compared to the more common para-substituted analogs, providing a tool for tuning material performance.

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